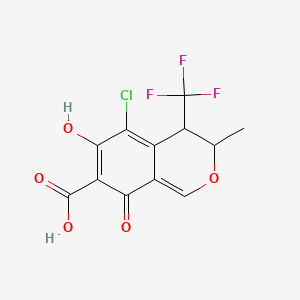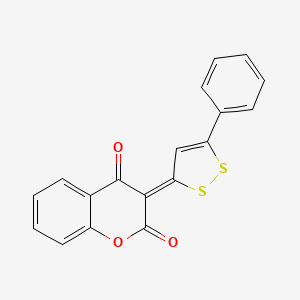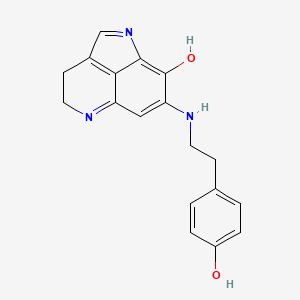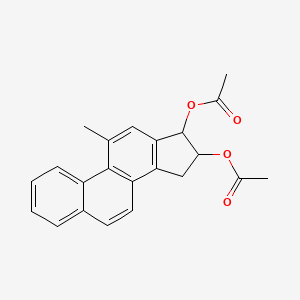
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C15H23NO3 It is characterized by the presence of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 3-position, and an acetamide group attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and hexylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with hexylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is acetylated using acetic anhydride to yield Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-.
Industrial Production Methods
Industrial production of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-: Unique due to the presence of both hydroxy and methoxy groups on the benzene ring.
Benzeneacetamide, N-hexyl-4-hydroxy-: Lacks the methoxy group, which may affect its chemical and biological properties.
Benzeneacetamide, N-hexyl-3-methoxy-: Lacks the hydroxy group, which may influence its reactivity and interactions.
Uniqueness
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is unique due to the combination of hydroxy and methoxy groups on the benzene ring, which can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
150988-93-5 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO3/c1-3-4-5-6-9-16-15(18)11-12-7-8-13(17)14(10-12)19-2/h7-8,10,17H,3-6,9,11H2,1-2H3,(H,16,18) |
InChI Key |
GJUYFQPGFHICQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



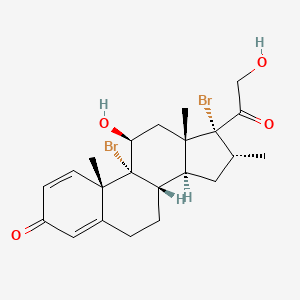
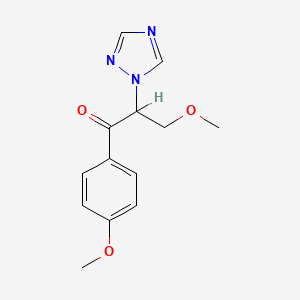



![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)

